molecular formula C15H16FN5O B2903131 (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone CAS No. 2034294-01-2

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone

Cat. No. B2903131
CAS RN: 2034294-01-2
M. Wt: 301.325
InChI Key: NHHXFWXLCUNZIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone is a complex organic molecule that contains a triazole ring, a pyrrolidine ring, and a pyridine ring . The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms. The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .

Scientific Research Applications

Anticancer Agents

1,2,3-Triazoles have been found to exhibit potent anticancer properties. They can act as antiproliferative agents against various cancer cell lines. For example, certain triazole derivatives have shown high potency against MV4-11 cells in MTT assays .

Antibacterial and Antifungal Agents

These compounds have also proven to be effective as antibacterial and antifungal agents. Their structure allows them to interfere with the growth and reproduction of bacteria and fungi .

Antiviral Agents

The triazole ring is a common feature in many antiviral drugs. It can be utilized in the design of novel compounds that target specific stages of viral replication .

Agrochemicals

Triazole derivatives are used in agriculture to protect crops from pests and diseases due to their pesticidal properties .

VHL Inhibitors for Treatment of Anemia and Cardiovascular Diseases

Some triazole-containing compounds are being investigated as Von Hippel-Lindau (VHL) protein inhibitors, which have potential therapeutic applications in treating anemia, ischemia, stroke, cardiovascular system damage during ischemia, wound healing, scarring reduction, angiogenesis enhancement, arteriogenesis enhancement, and cancer .

Chemical Biology and Bioconjugation

In chemical biology, triazoles are used for bioconjugation – the process of joining two molecules together through a stable covalent bond. This is useful in creating targeted therapies and diagnostics .

Mechanism of Action

Target of Action

Compounds with a 1,2,3-triazole core, such as this one, have been found to interact with a variety of enzymes and receptors . They have been used in drug discovery for a wide range of applications, including anticonvulsant, antibiotic, and anticancer drugs .

Mode of Action

1,2,3-triazoles are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These properties allow them to interact effectively with their targets, potentially leading to changes in the target’s function.

Biochemical Pathways

1,2,3-triazoles have been found to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . This suggests that they may affect a wide range of biochemical pathways.

Pharmacokinetics

Nitrogen atoms of 1,2,4-triazole ring are known to bind to the iron in the heme moiety of cyp-450, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

1,2,3-triazoles have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Action Environment

The stability of 1,2,3-triazoles under various conditions (acidic or basic hydrolysis, oxidizing and reducing conditions, even at high temperature) suggests that they may be relatively unaffected by environmental factors .

properties

IUPAC Name

[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(5-fluoropyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN5O/c16-12-5-11(6-17-7-12)15(22)20-4-3-13(8-20)21-9-14(18-19-21)10-1-2-10/h5-7,9-10,13H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHXFWXLCUNZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=CC(=CN=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.